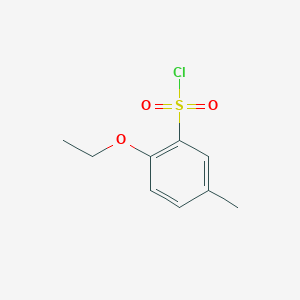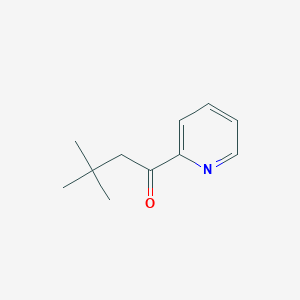
2,2-Dimethylpropyl 2-pyridyl ketone
Descripción general
Descripción
2,2-Dimethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butanone structure with two methyl groups at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2-pyridyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.
Addition Reaction: The initial step involves the addition of 3-methylpyridine to ethyl pivalate under controlled conditions.
Oximization: The resulting intermediate undergoes oximization with hydroxylamine hydrochloride to form an oxime derivative.
Esterification: Finally, the oxime derivative is esterified with substituted benzoic acid to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime esters are the major products.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl 2-pyridyl ketone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl 2-pyridyl ketone involves its interaction with specific molecular targets. The compound can inhibit the growth of certain fungi by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: This compound has a similar structure but with the pyridine ring attached at a different position.
3,3-Dimethyl-1-(pyridin-4-YL)butan-2-one: Another similar compound with the pyridine ring at the fourth position.
Uniqueness
2,2-Dimethylpropyl 2-pyridyl ketone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form oxime esters with significant antifungal activity sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3,3-dimethyl-1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOHFUYEDMEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577660 | |
| Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138835-86-6 | |
| Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
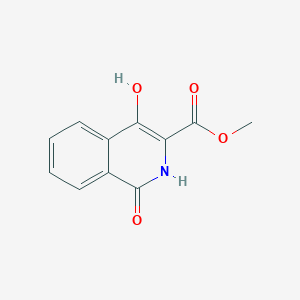
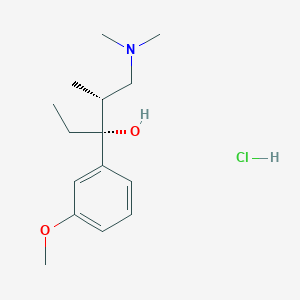
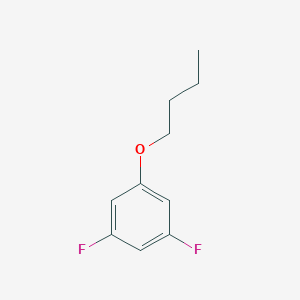
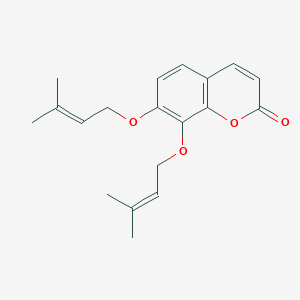
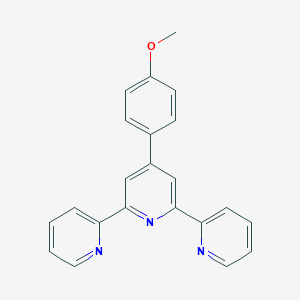
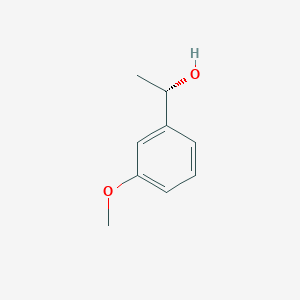


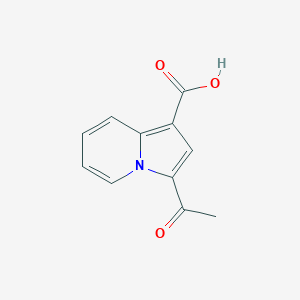
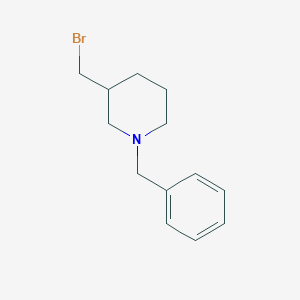
![(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B170077.png)

